5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile solves the low-yield cross-coupling problem common with 5-bromo/chloro analogs. Its labile C-I bond enables efficient Suzuki-Miyaura, Sonogashira, and related reactions under mild conditions, allowing rapid diversification for PIM-1 kinase inhibitor libraries and PET tracer precursors. • Typically achieves >90% coupling conversion, substantially higher than Br analogs (literature trends) • Directly installs aryl, heteroaryl, or alkenyl groups at the 5-position for focused SAR studies • Supplied with full QC (≥95% purity) to minimize rework and ensure reproducible medicinal chemistry campaigns

Molecular Formula C6H3IN2O
Molecular Weight 246.01 g/mol
CAS No. 766515-33-7
Cat. No. B1419888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS766515-33-7
Molecular FormulaC6H3IN2O
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1I)C#N
InChIInChI=1S/C6H3IN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)
InChIKeyDHNUUSNUUZTHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile Overview


5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 766515-33-7) is a heterocyclic organic compound belonging to the 2-oxonicotinonitrile (3-cyanopyridone) family [1]. This compound features a pyridine ring with a 2-oxo group, a 3-carbonitrile substituent, and an iodine atom at the 5-position. These structural features make it a valuable intermediate for the synthesis of bioactive molecules, particularly those targeting kinases and other therapeutic proteins [2][3]. The iodine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the carbonitrile group can be modified to generate diverse pharmacophores.

Iodo-substituted heterocycle for palladium-catalyzed cross-coupling reactions
Core scaffold for synthesizing kinase-focused compound libraries

Unique Role of the 5-Iodo Substituent


Within the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, subtle changes in substitution pattern profoundly impact both synthetic utility and biological performance [1]. While the unsubstituted parent compound, 5-bromo, and 5-chloro analogs are all commercially available, they are not interchangeable. The 5-iodo group in CAS 766515-33-7 offers a distinct reactivity profile that is critical for specific synthetic transformations, particularly in cross-coupling reactions where the carbon-iodine bond is more labile than carbon-bromine or carbon-chlorine bonds . Furthermore, studies on related dihydropyridine-3-carbonitriles have demonstrated that different substituents at the 5-position can drastically alter PIM-1 kinase inhibitory potency and cytotoxicity profiles [2]. Direct substitution without careful evaluation risks compromised synthetic yields, altered pharmacological properties, or outright experimental failure.

Reactivity difference
C-I bond lability is significantly higher than C-Br/C-Cl; direct substitution may compromise cross-coupling efficiency and yields.
Bioactivity profile variability
5-position substituents alter PIM-1 kinase inhibition and cytotoxicity endpoints; the 5-iodo compound may exhibit distinct cellular assay responses.

Quantitative Comparison vs. 5-Bromo and 5-Chloro Analogs


Cross-Coupling Reactivity Advantage

The 5-iodo substituent in CAS 766515-33-7 provides a key advantage in palladium-catalyzed cross-coupling reactions compared to its 5-bromo (CAS 405224-22-8) and 5-chloro (CAS 1048913-62-7) analogs. The carbon-iodine bond is significantly weaker and more easily activated than carbon-bromine or carbon-chlorine bonds, enabling faster and higher-yielding Suzuki-Miyaura couplings for the construction of complex heterocyclic libraries [1]. This reactivity difference is a cornerstone of its utility as a building block in medicinal chemistry.

Cross-Coupling Reactivity
Class-level inference
C-I bond: ~57 kcal/mol C-Br: ~67, C-Cl: ~81 kcal/mol Difference: 10–24 kcal/mol weaker
Enables milder cross-coupling conditions
Typical bond dissociation energies for aromatic halides
Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis

Synthetic Yield Benchmark

A specific synthetic route to 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 766515-33-7) has been reported with a yield of approximately 91% from 2-hydroxy-3-cyanopyridine . This high yield provides a benchmark for process development and procurement decisions. While similar yields can be achieved for other halogenated analogs under optimized conditions, this specific data point validates the synthetic accessibility and reproducibility of the iodinated compound, a critical factor for large-scale research programs.

Synthetic Yield
Data to verify
91%
Reported synthetic accessibility
From 2-hydroxy-3-cyanopyridine via iodination
Synthetic Yield Halogenation Process Chemistry

Physical Property vs. 5-Bromo Analog

The 5-bromo analog (CAS 405224-22-8) has a reported melting point of 219-221°C and a boiling point of 292.1°C at 760 mmHg . While direct experimental data for CAS 766515-33-7 is less widely published in open vendor databases, the presence of the heavier iodine atom is expected to result in a higher melting point and boiling point compared to the bromo analog. This difference in physical properties can be critical for purification and formulation development, where precise control over crystallization and thermal stability is required.

Melting Point
Class-level inference
5-Iodo: Not explicitly reported 5-Bromo: 219–221 °C Expected higher MP for iodo analog
Purification & formulation property context
Vendor-reported values; confirm experimentally
Physical Properties Melting Point Boiling Point

PIM-1 Kinase Inhibitory Activity

In a study evaluating 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives as PIM-1 kinase inhibitors, compounds with specific substituents at the C-6 position demonstrated sub-micromolar IC50 values (e.g., IC50 = 111.01 nM for a potent analog) [1]. While the 5-iodo compound (CAS 766515-33-7) was not directly evaluated in this study, the iodine atom's large van der Waals radius and polarizability could confer unique steric and electronic properties that enhance target binding affinity compared to smaller halogens or hydrogen. This structural feature makes it a valuable building block for generating novel PIM-1 inhibitors with potentially improved potency.

PIM-1 Kinase Activity
Class-level inference
Not directly tested
Supports PIM-1 inhibitor synthesis context
Related analog IC₅₀ = 111 nM; direct evaluation needed
PIM-1 Kinase Cytotoxicity Anticancer Activity

Applications of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

Due to its labile carbon-iodine bond, CAS 766515-33-7 is the preferred starting material for Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions. This allows medicinal chemists to efficiently install diverse aryl, heteroaryl, or alkenyl groups at the 5-position, generating focused libraries of 2-oxonicotinonitrile derivatives for structure-activity relationship (SAR) studies [1]. This is a superior alternative to using the less reactive 5-bromo or 5-chloro analogs, which often require harsher conditions or yield lower conversion rates .

Synthesis of PIM-1 Kinase Inhibitor Leads

The compound serves as a core intermediate for constructing PIM-1 kinase inhibitors. The 5-iodo position can be functionalized to introduce groups that modulate kinase binding, while the 3-carbonitrile can be converted to amides, amidines, or other hydrogen-bonding motifs. This approach is validated by the sub-micromolar potency of structurally related 2-oxo-1,2-dihydropyridine-3-carbonitriles [2]. The unique steric bulk of the iodine atom may also be leveraged to improve selectivity for the PIM-1 ATP-binding pocket.

Radiolabeled Tracers for PET Imaging

The iodine atom in CAS 766515-33-7 provides a site for potential radiolabeling with iodine-124 or iodine-131, enabling the development of novel PET imaging agents. This is particularly relevant for studying the biodistribution of 2-oxonicotinonitrile-based therapeutics or for imaging target expression in disease models. While not a direct application of this exact compound, the structural scaffold has been used to develop [11C]CMDC, a radiotracer for mGluR2, demonstrating the utility of this chemotype in neuroimaging [3].

Antimicrobial & Anticancer Agent Development

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a validated chemotype for dual antimicrobial and anticancer activity. By using CAS 766515-33-7 as a synthetic building block, researchers can prepare analogs of compounds like 24 (from Faidallah et al., 2015) that exhibited cytotoxicity 2.5 times more potent than doxorubicin against the HT29 colon carcinoma cell line, along with potent antibacterial and antifungal properties [4]. The iodine atom can be replaced or retained to fine-tune the compound's overall property profile.

Application
Selection Property
Validation Focus
Palladium-catalyzed cross-coupling library synthesis
C-I bond lability for mild coupling conditions
Reaction scope and yield optimization
PIM-1 kinase inhibitor lead synthesis
5-position functionalization for SAR exploration
Kinase inhibition assay and selectivity profiling
Radiolabeled probe development
Iodine isotope labeling site
Radiolabeling efficiency and research-model biodistribution
Antimicrobial and cell-model research compounds
Scaffold-derived cytotoxicity/antibacterial potential
Cell-model endpoint and antimicrobial susceptibility assays

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